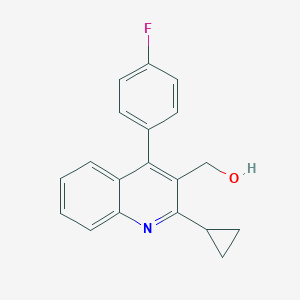

(2-Cyclopropyl-4-(4-Fluorphenyl)chinolin-3-yl)methanol

Übersicht

Beschreibung

The compound (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various medicinal agents. The specific structure of this compound suggests potential biological activity, given the presence of a cyclopropyl group and a fluorophenyl ring.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the regioselective synthesis of quinolin-8-ols, which involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes. This process proceeds via alkylideneaminyl radical intermediates generated by single electron transfer . Although the paper does not directly discuss the synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, the methodology could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The presence of a cyclopropyl group and a fluorophenyl group in the compound would likely influence its electronic properties and steric hindrance, potentially affecting its biological activity and binding affinity to biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The study on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors provides insight into the reactivity of cyclopropyl groups . Although the paper focuses on the inhibition mechanism involving cyclopropanol, it suggests that cyclopropylmethanol behaves as a substrate and is oxidized without ring-opening. This indicates that the cyclopropyl group in the compound of interest may also undergo similar oxidation reactions without ring-opening, which could be relevant in its biological activity or metabolism.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anwendung bei der Behandlung von Hypercholesterinämie

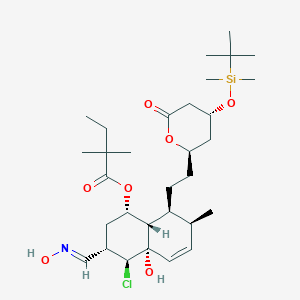

Die Verbindung (2-Cyclopropyl-4-(4-Fluorphenyl)chinolin-3-yl)methanol wird als Verunreinigung bei der Herstellung von Pitavastatin identifiziert, einem starken HMG-CoA-Reduktase-Hemmer. Pitavastatin wird zur Behandlung von Hypercholesterinämie (erhöhtem Cholesterinspiegel) und zur Vorbeugung von Herz-Kreislauf-Erkrankungen eingesetzt .

Kristallographische Forschung

Diese Verbindung kristallisiert mit zwei unabhängigen Molekülen in der asymmetrischen Einheit, was in kristallographischen Studien dokumentiert wurde. Solche Studien sind entscheidend für das Verständnis der molekularen und strukturellen Eigenschaften chemischer Verbindungen .

Synthese fluoreszierender Styryl-Derivate

Es dient als Vorläufer bei der Synthese neuartiger, erweiterter fluoreszierender Styryl-Derivate. Diese Derivate werden aus (E)-3-(2-Cyclopropyl-4-(4-Fluorphenyl)chinolin-3-yl)acrylaldehyd synthetisiert, das einen Chinolinring mit einem 4-Fluorphenylring an der 4-Position als Elektronendonor und verschiedene aktive Methylenverbindungen als Elektronenakzeptoren enthält, durch eine konventionelle Knoevenagel-Kondensationsreaktion .

Safety and Hazards

The safety information for “(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Wirkmechanismus

Target of Action

It is known that this compound is used as an intermediate in the production of pitavastatin , a drug that primarily targets HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.

Mode of Action

Given its use in the synthesis of pitavastatin , it can be inferred that it may share a similar mechanism. Pitavastatin inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .

Biochemical Pathways

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol likely affects the mevalonate pathway, given its role in the synthesis of Pitavastatin . By inhibiting the HMG-CoA reductase enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .

Pharmacokinetics

As an intermediate in the production of pitavastatin , its pharmacokinetic properties may be influenced by the final drug formulation and administration route.

Result of Action

As an intermediate in the production of pitavastatin , its ultimate effect would be the reduction of cholesterol levels in the body .

Eigenschaften

IUPAC Name |

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDBNPUFMDGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431270 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121660-11-5 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the structural characterization of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol?

A1: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is an organic compound with the molecular formula C19H16FNO and a molecular weight of 293.33 g/mol. [] The molecule consists of a quinoline ring system substituted with a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methanol group at the 3-position. Crystallographic studies revealed that this compound crystallizes with two independent molecules in the asymmetric unit, showcasing different dihedral angles between the quinoline, benzene, and cyclopropane rings. []

Q2: How is (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol related to the drug NK-104?

A2: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is identified as a process-related impurity of the phenylquinoline derivative NK-104, a lipid-lowering agent. [] This means it can arise during the synthesis or manufacturing of NK-104. Understanding the formation and potential impact of this impurity is crucial for ensuring the quality and safety of NK-104. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)